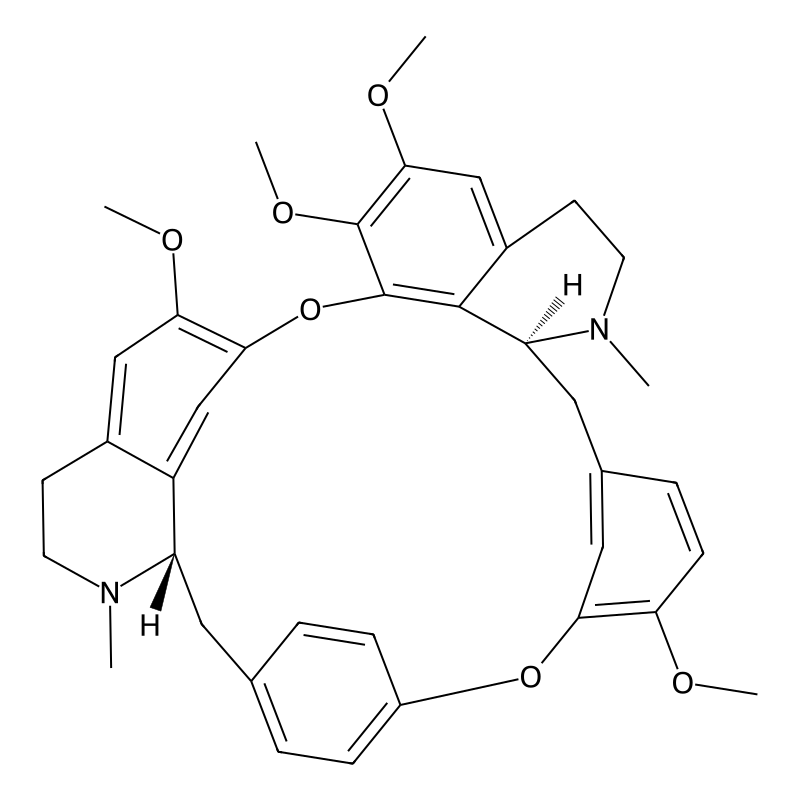Tetrandrine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Calcium Channel Blocker
One of the most established functions of tetrandrine is its ability to block calcium channels. These channels play a crucial role in regulating cellular functions by allowing calcium ions to enter cells. Tetrandrine disrupts this process, impacting various physiological systems Wikipedia: Tetrandrine: . Studies have demonstrated its effectiveness in isolated nerve terminals, highlighting its potential impact on nerve signaling Selleck Chemicals: Tetrandrine (NSC-77037): .
Anti-inflammatory and Anti-fibrotic Properties
Tetrandrine's ability to modulate calcium channels extends to its anti-inflammatory and anti-fibrotic effects. Inflammation and fibrosis are involved in various diseases, including lung silicosis, liver cirrhosis, and rheumatoid arthritis. Research suggests that tetrandrine's mechanism might help manage these conditions National Institutes of Health: Pharmacology of tetrandrine and its therapeutic use in digestive diseases - PMC - NCBI: .
Potential Applications in Infectious Diseases
Beyond its impact on cellular processes, tetrandrine exhibits promise in combating infectious diseases. Studies have shown its ability to inhibit the entry of the Ebola virus into host cells in vitro. Additionally, tetrandrine has demonstrated efficacy against other pathogens like Mycobacterium tuberculosis (causing tuberculosis) and Plasmodium falciparum (causing malaria) in preliminary investigations PubMed Central: Tetrandrine--A molecule of wide bioactivity: .
Anticancer Properties
Tetrandrine's research extends to the field of oncology. Studies suggest it possesses antitumor effects in various cancer cell lines. One proposed mechanism involves its ability to induce autophagy, a cellular process that degrades damaged components. Further research is needed to explore its potential as a chemotherapeutic agent Journal of Experimental & Clinical Cancer Research: The plant alkaloid tetrandrine inhibits metastasis via autophagy-dependent Wnt/β-catenin and metastatic tumor antigen 1 signaling in human liver cancer cells: .
Purity
XLogP3
Exact Mass
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
Pictograms


Acute Toxic;Irritant
Other CAS
518-34-3
Wikipedia
Dates
2: Chen Y, Tseng SH. The Potential of Tetrandrine against Gliomas. Anticancer Agents Med Chem. 2010 Sep;10(7):534-42. Review. PubMed PMID: 20879981.
3: Wang G, Lemos JR, Iadecola C. Herbal alkaloid tetrandrine: fron an ion channel blocker to inhibitor of tumor proliferation. Trends Pharmacol Sci. 2004 Mar;25(3):120-3. Review. PubMed PMID: 15058281.
4: Chen BA, Wang W, Lin GW. [Progression on studies of treatment of tumor with tetrandrine]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2001 Aug;21(8):636-8. Review. Chinese. PubMed PMID: 12575583.
5: Xie QM, Tang HF, Chen JQ, Bian RL. Pharmacological actions of tetrandrine in inflammatory pulmonary diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1107-13. Review. PubMed PMID: 12466048.
6: Chen YJ. Potential role of tetrandrine in cancer therapy. Acta Pharmacol Sin. 2002 Dec;23(12):1102-6. Review. PubMed PMID: 12466047.
7: Lai JH. Immunomodulatory effects and mechanisms of plant alkaloid tetrandrine in autoimmune diseases. Acta Pharmacol Sin. 2002 Dec;23(12):1093-101. Review. PubMed PMID: 12466046.
8: Rao MR. Effects of tetrandrine on cardiac and vascular remodeling. Acta Pharmacol Sin. 2002 Dec;23(12):1075-85. Review. PubMed PMID: 12466044.
9: Yao WX, Jiang MX. Effects of tetrandrine on cardiovascular electrophysiologic properties. Acta Pharmacol Sin. 2002 Dec;23(12):1069-74. Review. PubMed PMID: 12466043.
10: Kwan CY, Achike FI. Tetrandrine and related bis-benzylisoquinoline alkaloids from medicinal herbs: cardiovascular effects and mechanisms of action. Acta Pharmacol Sin. 2002 Dec;23(12):1057-68. Review. PubMed PMID: 12466042.
11: Li DG, Wang ZR, Lu HM. Pharmacology of tetrandrine and its therapeutic use in digestive diseases. World J Gastroenterol. 2001 Oct;7(5):627-9. Review. PubMed PMID: 11819843.
12: Wong TM, Wu S, Yu XC, Li HY. Cardiovascular actions of Radix Stephaniae Tetrandrae: a comparison with its main component, tetrandrine. Acta Pharmacol Sin. 2000 Dec;21(12):1083-8. Review. PubMed PMID: 11603280.
13: Leung YM, Kwan CY, Loh TT. Capacitative Ca2+ entry in HL-60 cells: tetrandrine and SK & F 96365 as probes. Zhongguo Yao Li Xue Bao. 1996 Mar;17(2):97-101. Review. PubMed PMID: 9772652.
14: Wang G, Lemos JR. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels. Life Sci. 1995;56(5):295-306. Review. PubMed PMID: 7837929.








